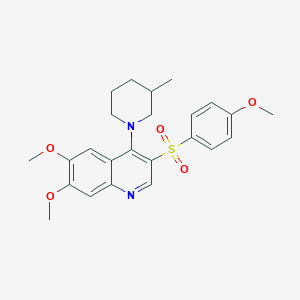

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Description

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic quinoline derivative characterized by three key substituents:

- 6,7-Dimethoxy groups: Enhance lipophilicity and metabolic stability.

- 4-(3-Methylpiperidin-1-yl) group: Contributes to basicity and conformational flexibility.

Properties

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-16-6-5-11-26(15-16)24-19-12-21(30-3)22(31-4)13-20(19)25-14-23(24)32(27,28)18-9-7-17(29-2)8-10-18/h7-10,12-14,16H,5-6,11,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYURXSJRDURHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base like pyridine.

Incorporation of the Piperidinyl Group: The piperidinyl group can be attached via a nucleophilic substitution reaction using 3-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The methoxy and benzenesulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by reagents like aluminum chloride (AlCl3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

Biological Studies: The compound can be used to study the interactions between quinoline derivatives and biological targets such as enzymes or receptors.

Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxy and benzenesulfonyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

*Estimated based on structural similarity to PA-082 .

†Calculated from ’s synthesis.

‡Inferred from ’s alkyl chain length.

Key Observations :

Comparison :

Key Findings :

- ’s (S)-amino-alcohol quinolines demonstrate synergy with dihydroartemisinin, suggesting structural motifs that enhance antimalarial efficacy . The target compound’s sulfonyl group could similarly modulate activity but via distinct mechanisms.

- Methoxy groups in both the target and 4k may improve metabolic stability compared to non-methoxy analogs .

Physicochemical Properties

*Estimated due to sulfonyl group’s polarity.

†Based on ’s chloro/methoxy balance.

‡Inferred from alkyl chain hydrophobicity.

Key Differences :

- 3-Methylpiperidinyl substitution may enhance membrane permeability relative to PA-082’s piperidinylmethyl group .

Biological Activity

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to illustrate its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline core substituted with methoxy and sulfonyl groups, which are crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 378.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in signal transduction pathways:

- Inhibition of Enzymes : The sulfonyl group is believed to enhance binding affinity to target enzymes, potentially modulating their activity.

- Receptor Interactions : The piperidine moiety can influence the compound's binding to specific receptors, thereby affecting physiological responses.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Antibacterial Effects : It has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the compound's effects on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting potential for further development as an anticancer therapeutic agent.

- Antimicrobial Efficacy Assessment : In another study, the antimicrobial properties were evaluated against multiple pathogens. The findings suggested that the compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.